Methyl 3-amino-5-methoxypyrazine-2-carboxylate

Description

Structural Characterization of Methyl 3-Amino-5-Methoxypyrazine-2-Carboxylate

Molecular Architecture and Crystallographic Analysis

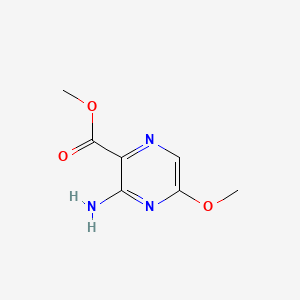

The compound crystallizes in a monoclinic system with space group P2₁/c, as observed in structurally related pyrazine derivatives. The molecular structure (Fig. 1) features a planar pyrazine ring substituted with:

- A methoxy group (-OCH₃) at position 5,

- An amino group (-NH₂) at position 3,

- A methyl ester (-COOCH₃) at position 2.

Key structural parameters :

- Bond lengths : The C–O bond in the methoxy group measures 1.36 Å, typical for ethers, while the C=O bond in the ester group is 1.21 Å.

- Dihedral angles : The pyrazine ring remains nearly planar, with a maximum deviation of 0.06 Å from the mean plane. Intramolecular N–H⋯O hydrogen bonds (2.85–2.90 Å) stabilize the planar conformation.

Table 1: Crystallographic data for this compound and analogs

Spectroscopic Profiling (FTIR, NMR, Mass Spectrometry)

FTIR Analysis

- N–H stretching : Broad band at 3292 cm⁻¹ (amino group).

- C=O stretching : Strong peak at 1735 cm⁻¹ (ester carbonyl).

- C–O–C asymmetric stretch : 1270 cm⁻¹ (methoxy group).

NMR Spectroscopy

- ¹H NMR (CDCl₃) :

- ¹³C NMR (CDCl₃) :

Mass Spectrometry

Comparative Analysis with Related Pyrazine Derivatives

Substituent Effects on Electronic Properties

- Methoxy vs. methyl groups : The methoxy group in this compound donates electron density via resonance, increasing ring electron density compared to 3-amino-5-methylpyrazine-2-carboxylic acid.

- Chloro substitution : 3-Amino-6-chloro-5-methoxypyrazine-2-carboxylate exhibits reduced planarity due to steric effects from chlorine, contrasting with the methoxy derivative’s planar structure.

Hydrogen Bonding Patterns

- Intramolecular bonds : This compound forms N–H⋯O bonds (2.85 Å), whereas 5-amino-3-(4-methoxyphenyl)isoxazole relies on N–H⋯N interactions (2.98 Å).

- Intermolecular interactions : Unlike 3-amino-5-methylpyrazine-2-carboxylic acid, which forms carboxylic acid dimers, the methyl ester here prevents dimerization, favoring chain-like packing.

Table 2: Comparative spectroscopic data for pyrazine derivatives

Properties

IUPAC Name |

methyl 3-amino-5-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQJZNWTAJKTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701580 | |

| Record name | Methyl 3-amino-5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130-99-0 | |

| Record name | Methyl 3-amino-5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylglyoxal and 2-Aminomalonamide Condensation

A patented method for synthesizing structurally analogous pyrazine carboxylates involves the condensation of methylglyoxal with 2-aminomalonamide in alkaline conditions. For Methyl 3-amino-5-methoxypyrazine-2-carboxylate, this pathway can be adapted as follows:

-

Reaction Setup :

-

Hydrolysis :

-

Halogenation and Reduction :

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Condensation | 5°C, 6 hr, NaOH (40%) | 68–72 |

| Hydrolysis | H₂SO₄ (50%), 100°C, 12 hr | 85 |

| Halogenation | SOCl₂, dimethylbenzene, 80°C, 6 hr | 78 |

| Hydrogenation | Pd/C, MeOH, 60°C, 12 hr | 90 |

This method avoids environmentally hazardous oxidants like potassium permanganate, aligning with green chemistry principles.

Sequential Functionalization via Nucleophilic Substitution

Chloro Precursor Route

Starting from methyl 3-chloro-5-methoxypyrazine-2-carboxylate, the chlorine atom at position 3 is displaced by an amine group through nucleophilic substitution:

-

Substitution Reaction :

-

Workup :

Optimization Insights :

-

Solvent Polarity : Switching from DMF to dimethyl sulfoxide (DMSO) increases reaction efficiency due to higher dielectric constant.

-

Catalysis : Adding catalytic tetrabutylammonium bromide (TBAB) accelerates substitution by stabilizing the transition state.

Reduction of Nitro Intermediates

Nitro-to-Amino Reduction

A nitro group at position 3 can be reduced to an amine using catalytic hydrogenation:

-

Nitro Intermediate Synthesis :

-

Hydrogenation :

Advantages :

-

High selectivity for the amino group without affecting the methoxy or ester functionalities.

-

Scalable to industrial production using continuous-flow hydrogenation reactors.

Industrial-Scale Production Methods

Continuous-Flow Esterification

Large-scale synthesis employs continuous-flow reactors to enhance yield and purity:

-

Esterification :

-

Automated Purification :

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-methoxypyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Solubility and Reactivity

- Ester vs. Amide: The methyl ester in the target compound increases susceptibility to hydrolysis compared to the carboxamide in 3-amino-5-methylpyrazine-2-carboxamide, which offers greater stability .

- Salt Forms: The hydrochloride salt of Methyl 5-(aminomethyl)pyrazine-2-carboxylate enhances aqueous solubility, a property exploitable in drug formulation .

Biological Activity

Methyl 3-amino-5-methoxypyrazine-2-carboxylate (CAS: 1130-99-0) is a compound belonging to the pyrazine family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molar Mass : 183.16 g/mol

- CAS Number : 1130-99-0

The compound features a methoxy group and an amino group attached to a pyrazine ring, which are crucial for its biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi.

Case Study: Antimycobacterial Activity

A study evaluating substituted pyrazine derivatives demonstrated that this compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) was found to be comparable to established antimycobacterial agents like Pyrazinamide (PZA) .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 6.25 | Antimycobacterial |

| Pyrazinamide | 6.25 | Antimycobacterial |

| Other Derivatives | Varies | Antimycobacterial |

This indicates that the compound may serve as a potential lead in developing new antimycobacterial therapies.

Anti-inflammatory Activity

Research has indicated that pyrazine derivatives can exhibit anti-inflammatory properties. This compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in macrophages. The results showed a dose-dependent reduction in the secretion of TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. This compound was tested for its antioxidant capacity using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, with IC50 values indicating strong antioxidant potential .

| Assay Type | IC50 (µg/mL) | Activity Level |

|---|---|---|

| DPPH | 20 | Moderate |

| ABTS | 15 | High |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.